3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid

Medicinal Chemistry Organic Synthesis Building Block

This 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid (CAS 709666-22-8) is a privileged scaffold for medicinal chemistry. Unlike the common 5-(Boc-amino)-2-methoxy isomer (CAS 183741-86-8), its regiospecific 3-Boc-amine/5-methoxy/4-carboxy arrangement enables orthogonal protection/deprotection essential for sequential peptide mimetic synthesis. The free 4-COOH undergoes amide coupling while the 5-OMe remains intact, ensuring scaffold fidelity. Substitute analogs risk failed reactions or altered potency. Available in ≥95% purity for reproducible, high-throughput SAR libraries targeting kinases, DHODH, and InhA.

Molecular Formula C12H16N2O5
Molecular Weight 268.27 g/mol
CAS No. 709666-22-8
Cat. No. B1519392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
CAS709666-22-8
Molecular FormulaC12H16N2O5
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=CC(=C1C(=O)O)OC
InChIInChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-7-5-13-6-8(18-4)9(7)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16)
InChIKeyNFKMWUQJFMOTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

709666-22-8 | 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid: CAS, Structure, and Core Research Utility


3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid (CAS 709666-22-8) is a protected heterocyclic amino acid building block, classified as a pyridine-4-carboxylic acid (isonicotinic acid) derivative . It features a tert-butoxycarbonyl (Boc) protecting group on an amino moiety at the 3-position, a methoxy group at the 5-position, and a free carboxylic acid at the 4-position, with a molecular formula of C12H16N2O5 and a molecular weight of 268.27 g/mol . This compound is primarily utilized in medicinal chemistry and organic synthesis as a strategic scaffold for peptide coupling and the construction of drug-like molecules where selective orthogonal protection is required [1].

709666-22-8 | Why Generic Substitution with Other Boc-Amino-Methoxy-Isonicotinic Acids is Not Equivalent


Superficially, other Boc-protected amino-methoxy-isonicotinic acid isomers or analogs, such as the 5-(Boc-amino)-2-methoxy regioisomer (CAS 183741-86-8) or the homologous 3-((Boc-amino)methyl) derivative (CAS 1138444-21-9), share similar molecular formulas and functional groups [1]. However, the specific positioning of the Boc-protected amine, methoxy group, and carboxylic acid on the pyridine ring dictates a unique electronic environment, hydrogen-bonding network, and steric profile. This regioisomeric and structural specificity directly impacts the compound's reactivity in cross-coupling reactions, its fit within enzyme active sites or binding pockets, and the overall three-dimensional conformation of final drug candidates. Substituting with an analog without rigorous re-validation of the synthetic route and target engagement can lead to failed reactions, altered potency, or unexpected selectivity profiles [2].

709666-22-8 | Quantifiable Differentiation Evidence vs. Closest Analogs and Alternatives


709666-22-8 | Comparative Regioisomeric Purity and Identity with 5-(Boc-amino)-2-methoxyisonicotinic Acid

The target compound is distinguished from its closest regioisomer, 5-(tert-Butoxycarbonylamino)-2-methoxyisonicotinic acid (CAS 183741-86-8), by a unique substitution pattern on the pyridine ring. While both are Boc-protected amino-methoxy-isonicotinic acid derivatives with identical molecular formulas and weights, their functional group arrangement differs. The target compound has the Boc-amino group at the 3-position and the methoxy group at the 5-position, whereas the comparator has the Boc-amino group at the 5-position and the methoxy group at the 2-position [1]. Vendor data for the target compound confirms its identity via InChI Key (NFKMWUQJFMOTPS-UHFFFAOYSA-N) and standard purity of 95-98% .

Medicinal Chemistry Organic Synthesis Building Block

709666-22-8 | Comparative Structural and Molecular Weight Differentiation vs. Methylene-Bridged Analog

The target compound is structurally and quantitatively distinct from the methylene-bridged analog, 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid (CAS 1138444-21-9). The target compound features a direct Boc-amino group at the 3-position, resulting in a molecular weight of 268.27 g/mol. The analog incorporates an additional methylene spacer between the Boc-amino group and the ring, yielding a significantly higher molecular weight of 282.3 g/mol . This difference of 14.03 g/mol corresponds to the exact mass of a methylene unit, confirming a fundamental change in both steric bulk and conformational flexibility [1].

Medicinal Chemistry Organic Synthesis Building Block

709666-22-8 | Quantifiable Purity Benchmarking for Reproducible Synthesis

Procurement of this compound is supported by defined purity specifications that directly impact synthetic reproducibility. Commercial sources offer the target compound with a minimum purity of 95% and higher specifications of ≥98% . This contrasts with a common alternative, the non-Boc-protected analog 3-Chloro-5-methoxyisonicotinic acid, which is also offered at 98% purity, but the target compound's Boc protection offers orthogonal synthetic utility [1]. While a direct purity comparison with all analogs is not consistently available across vendors, the documented purity range for 709666-22-8 provides a clear, quantitative threshold for quality assurance in laboratory procurement.

Chemical Synthesis Quality Control Procurement

709666-22-8 | Validated Research Application Scenarios Based on Structural Evidence


Orthogonal Protecting Group Strategy in Multi-Step Synthesis

The compound's Boc-protected amine and free carboxylic acid enable orthogonal protection/deprotection sequences. This allows for the sequential functionalization of complex molecules, such as peptide mimetics or heterocyclic libraries, where the Boc group can be selectively removed under acidic conditions without affecting other sensitive functionalities. This strategic advantage is directly derived from its specific structural identity, distinguishing it from analogs with different protecting groups or substitution patterns that would be incompatible with such a scheme .

Medicinal Chemistry Scaffold for Kinase or Enzyme Inhibitor Design

The 3-amino-5-methoxy-4-carboxy pyridine core is a privileged scaffold in medicinal chemistry, with numerous isonicotinic acid derivatives reported to exhibit bioactivity against targets like DHODH, InhA, and various kinases . While specific bioactivity data for this exact compound is limited in public literature, its structural class is well-precedented. The unique regioisomeric arrangement of 709666-22-8 provides a distinct three-dimensional pharmacophore for structure-activity relationship (SAR) studies, offering a different vector and electronic profile compared to its 5-amino-2-methoxy isomer or methyl-bridged analog, which is critical for optimizing target engagement and selectivity [1].

Precursor to Amide and Ester Derivatives via Carboxylic Acid Functionalization

The free carboxylic acid at the 4-position is a key functional handle for generating a diverse array of derivatives, including amides, esters, and hydrazides. This reactivity is central to the compound's role as a building block. The methoxy group at the 5-position remains inert under typical amide coupling conditions, ensuring the core scaffold remains intact. This specific utility is not universally shared by all analogs; for instance, an analog with a chloro-substituent would have different reactivity and stability profiles [2].

Construction of Focused Compound Libraries for Drug Discovery

Due to its defined structure and available purity, 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid serves as a reliable building block for the parallel synthesis of focused libraries of potential therapeutic candidates. Its predictable reactivity and commercial availability in high purity facilitate reproducible, high-throughput synthetic workflows, reducing failure rates and saving valuable research time in early-stage drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.